3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide, also known as VTP-50469, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide works by binding to the surface of amyloid beta and alpha-synuclein proteins, preventing them from aggregating and forming toxic plaques. This mechanism of action has been confirmed in several studies using in vitro and in vivo models.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that it can reduce the production of reactive oxygen species, which are molecules that can cause cellular damage and contribute to the development of neurodegenerative diseases. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying the development of neurodegenerative diseases. However, one limitation of this compound is that it has not yet been tested in human clinical trials, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide. One area of interest is in the development of new compounds that are structurally similar to this compound but have improved pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications. Finally, more research is needed to understand the long-term effects of this compound on neurodegenerative diseases and to determine its potential for use in combination therapies.
Synthesemethoden
The synthesis of 3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide involves a multi-step process that begins with the reaction of 3-phenyl-4-amino-1,2,4-triazole with ethyl chloroformate to form an intermediate compound. The intermediate is then reacted with sodium ethoxide and sulfonyl chloride to form the final product, this compound. This synthesis method has been successfully replicated in several studies and has been found to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-Ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide has been found to have potential therapeutic applications in several areas of research. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are associated with the development of these diseases.
Eigenschaften
IUPAC Name |
3-ethenylsulfonyl-N-(3-phenyltriazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-21(19,20)9-8-13(18)15-12-10-14-16-17(12)11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKROAIAVBFEXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CN=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.